2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-(4-Fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 900269-23-0, molecular formula C₂₃H₂₂N₂O₄) is a chromenopyrimidine-dione derivative characterized by a fused chromene-pyrimidine-dione core. Key structural features include a 4-fluorophenyl group at position 2, a phenethyl substituent at position 3, and a methoxy group at position 8 .
Properties
IUPAC Name |
2-(4-fluorophenyl)-8-methoxy-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O4/c1-32-19-11-12-20-21(15-19)33-25-22(23(20)30)26(31)29(14-13-16-5-3-2-4-6-16)24(28-25)17-7-9-18(27)10-8-17/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZMJVOFKIQCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage and is a promising anti-cancer therapeutic target.
Mode of Action
The compound interacts with the amino acids present in the NI site of the enzyme. The presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for these interactions. The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity. Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme.
Biochemical Pathways
The compound’s action on PARP-1 affects the DNA repair mechanism, resulting in genomic dysfunction and cell death. This is because PARP-1 is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair.
Result of Action
The compound shows promising activity as a PARP-1 inhibitor. It has high cytotoxicity against MCF-7 with an IC50 of 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively. It also shows significant cell growth inhibition against MCF-7 and HCT116 with an IC50 value of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively.
Biological Activity
The compound 2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in medicinal chemistry.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 442.446 g/mol. The structure features a chromeno-pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H19FN2O4 |
| Molecular Weight | 442.446 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of chromeno[2,3-d]pyrimidine derivatives often involves multiple steps, including microwave-assisted reactions under solvent-free conditions. For instance, the synthesis of related compounds has been documented to include treating 2-amino-3-cyano-4H-chromenes with formamidine acetate .
Biological Evaluation
Recent studies have evaluated the biological activities of various chromeno[2,3-d]pyrimidine derivatives, including the target compound. The following sections summarize key findings regarding its antibacterial and antioxidant properties.
Antibacterial Activity
The antibacterial potential was assessed using the disc diffusion method against a panel of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Notably, compounds derived from similar structures have shown significant activity against these pathogens:
- Compound 4e demonstrated the highest antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa.
- Modifications such as halogen substitutions (e.g., chlorine or bromine) at specific positions have been linked to enhanced antibacterial effects.
Table 1 summarizes the antibacterial activity of selected compounds:
| Compound | Bacteria Targeted | Activity Level |
|---|---|---|
| 4e | Bacillus cereus | High |
| 4c | Pseudomonas aeruginosa | Moderate |
| 3b | Staphylococcus aureus | Low |
Antioxidant Activity
Antioxidant capacity was evaluated using DPPH radical scavenging assays. Compounds with electron-withdrawing groups at specific positions exhibited improved antioxidant activities:
- Compounds 3b and 3c showed significant DPPH scavenging activity due to their halogen substituents.
- Compound 4c was noted for its superior iron reduction capacity.
Table 2 presents the antioxidant activities measured through DPPH scavenging:
| Compound | DPPH Scavenging Activity (%) | Iron Reduction Capacity (%) |
|---|---|---|
| 4e | 85 | 75 |
| 3b | 70 | 60 |
| 3c | 65 | 55 |
Structure-Activity Relationship (SAR)
The relationship between structure modifications and biological activity is crucial for optimizing the efficacy of chromeno[2,3-d]pyrimidine derivatives. The introduction of various substituents can significantly alter both antibacterial and antioxidant properties. For example:
- Halogen substitutions generally enhance antibacterial activity.
- Electron-donating groups improve antioxidant capacity.
Case Studies
In a study conducted by researchers at Université de Tlemcen, several novel derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications to the chromene structure led to improved bioactivity profiles compared to their parent compounds .
Comparison with Similar Compounds
Structural Variations
Chromenopyrimidine-dione derivatives differ primarily in substituent patterns, which critically influence their physicochemical and biological properties. Key analogs include:
Key Observations :
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like the diphenyl derivative (896073-02-2) .
- Phenethyl vs.
- Methoxy Positioning : The 8-methoxy group is conserved across several analogs, suggesting its role in electronic modulation or hydrogen bonding .
Physicochemical Properties
- Solubility : The phenethyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., 2-methoxyethyl in 896852-34-9) .
- Crystallinity : Fluorophenyl-containing compounds (e.g., ) often form isostructural triclinic crystals, suggesting predictable solid-state behavior for the target compound .
- Elemental Analysis: confirms high purity (>98%) for chromenopyrimidine derivatives, as seen in a related compound (C₂₄H₁₉N₃O₂) with matched calculated/found values .
Structure-Activity Relationship (SAR) Trends
Fluorine Impact : Fluorine at position 2 increases electronegativity and stability, improving interactions with hydrophobic enzyme pockets.
Methoxy Role : The 8-methoxy group likely participates in hydrogen bonding with biological targets, as seen in related triazolo-pyrimidines .
Substituent Bulk : Larger groups (e.g., phenethyl) at position 3 may enhance bioavailability by reducing first-pass metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
